Marmesin

Vue d'ensemble

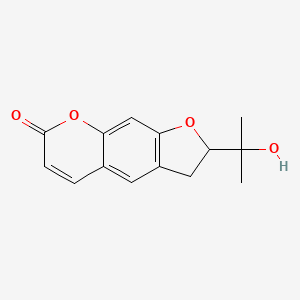

Description

Marmesin, also known as (S)-marmesin, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fennel, fig, fruits, and parsley. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a member of psoralens and a tertiary alcohol.

Applications De Recherche Scientifique

Effet anticancéreux sur les cellules cancéreuses de l'œsophage

La marmèsine, une coumarine importante isolée de Broussonetia kazinoki, aurait de nombreuses activités pharmacologiques, notamment une activité antitumorale . Une étude visait à explorer le rôle anticancéreux de la marmèsine en utilisant des lignées cellulaires de cancer de l'œsophage (CE) in vitro . La marmèsine a montré un effet antiprolifératif contre les cellules CE, ce qui a été confirmé par la réduction de l'expression de Ki67 et de PCNA . La marmèsine a exercé une activité pro-apoptotique sur les cellules CE en régulant à la baisse Bcl-2 et en régulant à la hausse Bax . La voie PI3K/Akt a été supprimée par la marmèsine dans les cellules CE .

Suppression de l'expression de VEGF/VEGFR et de l'intégrine β1 dans le cancer bronchique non à petites cellules (CBNPC)

Dans une autre étude, les effets et le mécanisme moléculaire de la marmèsine sur les réponses cellulaires du cancer bronchique non à petites cellules (CBNPC) et l'angiogenèse tumorale ont été étudiés . La marmèsine a supprimé la prolifération et l'invasion stimulées par les mitogènes à la fois dans les cellules CBNPC A549 de type sauvage p53 et H1299 déficientes en p53 . Ces activités antitumorales de la marmèsine étaient médiées par l'inactivation des voies de signalisation mitogéniques et la régulation à la baisse des protéines liées à la signalisation cellulaire, notamment le récepteur du facteur de croissance endothélial vasculaire-2 (VEGFR-2), l'intégrine β1, la kinase liée à l'intégrine et les métalloprotéinases matricielles-2 . De plus, la marmèsine a supprimé l'expression et la sécrétion de VEGF dans les deux cellules CBNPC, conduisant à l'inhibition de la formation de structures de type capillaire dans les cellules endothéliales des veines ombilicales humaines .

Rôle dans la biosynthèse des furocoumarines chez les plantes

La marmèsine joue un rôle central dans la biosynthèse des furocoumarines dans la plante Ruta graveolens, plus communément appelée rue . Elle agit comme l'intermédiaire naturel dans la formation du cycle furane qui conduit à un dérivé de 4',5'-dihydro furocoumarine .

Mécanisme D'action

Target of Action

Marmesin, an important coumarin isolated from Broussonetia kazinoki, primarily targets the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer research . This compound also interacts with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and integrin β1 , which are involved in tumor angiogenesis and cell adhesion .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also downregulates the expression of VEGFR-2 and integrin β1, thereby inhibiting angiogenesis and cell invasion .

Biochemical Pathways

This compound affects the PI3K/Akt pathway, a critical signaling pathway involved in cell survival, growth, and proliferation . By suppressing this pathway, this compound inhibits cell proliferation and induces apoptosis . Additionally, this compound suppresses the expression of VEGF, a key player in angiogenesis, thereby inhibiting the formation of new blood vessels .

Pharmacokinetics

In silico studies suggest that this compound and marmelosin, another compound found in bael fruit extract, have potential as inhibitors of hsulf-2, an oncoprotein overexpressed in various types of tumor cells

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA, markers of cell proliferation . It also exerts pro-apoptotic activity by downregulating Bcl-2 (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein) . Moreover, this compound suppresses the expression and secretion of VEGF, leading to the inhibition of angiogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions . .

Analyse Biochimique

Biochemical Properties

Marmesin is involved in the furanocoumarin pathway . It interacts with enzymes such as this compound synthase

Cellular Effects

This compound has been shown to exert anti-proliferative effects against esophageal cancer (EC) cells . It influences cell function by reducing the expression of Ki67 and PCNA, proteins associated with cell proliferation . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of the PI3K/Akt pathway in EC cells . This pathway is crucial for cell survival and proliferation, and its inhibition leads to reduced cell proliferation and increased apoptosis .

Metabolic Pathways

This compound is involved in the furanocoumarin synthesis pathway

Activité Biologique

Marmesin, a natural coumarin compound, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms of action, research findings, and case studies related to this compound's biological activity.

This compound is classified as a furanocoumarin, with a molecular formula of C_11H_10O_4 and a maximum absorption wavelength () of 335 nm, which allows it to absorb ultraviolet A radiation effectively . This property contributes to its potential applications in photoprotection and skin health.

Anticancer Activity

Recent studies have highlighted this compound's significant anticancer effects, particularly against leukemia. Research conducted on the U937 human monocytic leukemia cell line demonstrated that this compound induces apoptosis through several mechanisms:

- Cytotoxicity : this compound exhibited a potent anti-proliferative effect on U937 cells with an IC50 value of 40 µM, while normal human monocytes showed lower sensitivity with an IC50 of 125 µM .

- Apoptosis Induction : this compound increased the Bax/Bcl-2 ratio, promoting apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) . The apoptotic cell population rose significantly from 2.17% in control cells to 52.55% at 80 µM concentration of this compound .

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound led to a substantial increase in intracellular ROS levels, which peaked at 211% compared to untreated cells at the highest concentration tested (80 µM). This ROS generation is linked to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of this compound's Anticancer Effects

| Parameter | Effect | IC50 (µM) |

|---|---|---|

| Cytotoxicity on U937 cells | Strong anti-proliferative effect | 40 |

| Cytotoxicity on normal monocytes | Lower anti-proliferative effect | 125 |

| Apoptosis induction | Increased Bax/Bcl-2 ratio | - |

| ROS generation | Increased by 211% at 80 µM | - |

In Vivo Studies

In vivo studies further corroborate this compound's anticancer potential. Administration of this compound at a dose of 30 mg/kg significantly reduced tumor volume and weight in animal models compared to control groups . This suggests that this compound may serve as a promising natural therapeutic agent in cancer treatment.

Other Biological Activities

Beyond its anticancer properties, this compound has been studied for its role in plant resistance against pathogens. Research indicates that this compound contributes significantly to celery's resistance to pathogens during storage, which highlights its potential agricultural applications .

Propriétés

IUPAC Name |

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13849-08-6 | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.